molecular formula C8H6FIO3 B14775726 2-Fluoro-5-iodo-3-methoxybenzoic acid

2-Fluoro-5-iodo-3-methoxybenzoic acid

Cat. No.: B14775726
M. Wt: 296.03 g/mol
InChI Key: QDFAOVOKTIDTRO-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-methoxybenzoic acid is a high-purity benzoic acid derivative offered as a solid, ideal for research and development applications . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical research and the development of fine chemicals. The presence of both a fluorine atom and an iodine atom on the benzoic acid scaffold makes it a valuable substrate for further functionalization, for example, via metal-catalyzed cross-coupling reactions to create more complex molecular architectures. Researchers can leverage this compound in the synthesis of potential active pharmaceutical ingredients (APIs) and other sophisticated organic molecules. The product has a molecular formula of C8H6FIO3 and a molecular weight of 296.04 g/mol . It is characterized by a purity of 97% and requires storage at 2-8°C to maintain stability . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C8H6FIO3

Molecular Weight

296.03 g/mol

IUPAC Name

2-fluoro-5-iodo-3-methoxybenzoic acid

InChI

InChI=1S/C8H6FIO3/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

QDFAOVOKTIDTRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-3-methoxybenzoic acid typically involves the iodination and fluorination of a methoxybenzoic acid derivative. One common method starts with 2-amino-5-methoxytoluene, which undergoes a series of reactions including nitration, reduction, and halogenation to introduce the fluorine and iodine atoms .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-5-iodo-3-methoxybenzoic acid is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.

    Material Science: It may be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-methoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its biological activity would depend on the molecular targets and pathways it interacts with, which could include enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 2-fluoro-5-iodo-3-methoxybenzoic acid with key analogs, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
This compound C₈H₆FIO₃ 312.04 (calc.) F (C2), I (C5), OCH₃ (C3) Potential radiopharmaceutical agent
2-Fluoro-5-iodobenzoic acid C₇H₄FIO₂ 282.01 (calc.) F (C2), I (C5) Simpler structure; lower solubility
2-Fluoro-5-methoxybenzoic acid C₈H₇FO₃ 170.14 (calc.) F (C2), OCH₃ (C5) Enhanced solubility due to methoxy
2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic acid C₈H₃F₄IO₂ 334.01 F (C2), I (C3), CF₃ (C5) High lipophilicity; agrochemical uses
4-Amino-2-fluoro-5-methoxybenzoic acid C₈H₈FNO₃ 185.15 (calc.) NH₂ (C4), F (C2), OCH₃ (C5) Bioactive; drug precursor
5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid C₉H₈ClFO₄ 258.61 (calc.) Cl (C5), F (C2), OCH₂OCH₃ (C3) Modified solubility; intermediate

Key Comparative Insights

Halogen vs. Replacement of iodine with trifluoromethyl (e.g., 2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic acid) increases hydrophobicity, favoring blood-brain barrier penetration in CNS drug candidates .

Positional Effects on Reactivity: Methoxy at position 3 (target compound) vs. position 5 (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) alters electronic density. The 3-methoxy group may sterically hinder electrophilic substitution at adjacent positions, influencing synthetic pathways .

Biological Activity: The amino group in 4-Amino-2-fluoro-5-methoxybenzoic acid enables hydrogen bonding, enhancing interaction with enzymes or receptors compared to the non-amino target compound. This makes it a preferred scaffold in kinase inhibitor development .

Physicochemical Properties :

  • 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid features a methoxymethoxy group, which increases steric bulk and may reduce crystallinity compared to the target compound’s methoxy group .

Notes on Evidence and Limitations

  • Direct experimental data (e.g., melting points, solubility) for the target compound were unavailable in the provided evidence; comparisons rely on structural analogs.
  • Further studies are required to validate inferred properties, particularly bioactivity and stability .

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-5-iodo-3-methoxybenzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis often involves halogenation and methoxylation steps. For example, iodination of fluorinated precursors under reflux conditions with hydrochloric acid as a catalyst can achieve moderate yields. Optimization may include adjusting reaction time (e.g., 3 hours for reflux), solvent polarity (water or 1,4-dioxane), and stoichiometric ratios of reagents like sodium hypochlorite for oxidation .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer: Solid-phase extraction (SPE) and thin-layer chromatography (TLC) are preferred for preliminary purification due to their ability to separate polar halogenated intermediates. For higher purity, recrystallization using mixed solvents (e.g., ethanol-water) or preparative HPLC with a C18 column can isolate the compound effectively .

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Mass spectrometry (ESI-MS) confirms molecular weight, and elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How does the electronic effect of the iodine substituent influence the reactivity of the benzoic acid moiety in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a directing group, enhancing electrophilic substitution at the ortho and para positions. Computational studies (DFT calculations) can model charge distribution, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates regioselectivity. The electron-withdrawing effect of iodine also stabilizes transition states in Ullmann-type reactions .

Q. What strategies can resolve contradictions in reported crystallographic data for halogenated benzoic acid derivatives?

Methodological Answer: Discrepancies in unit cell parameters or dihedral angles may arise from polymorphic variations. Single-crystal X-ray diffraction (SCXRD) under controlled crystallization conditions (e.g., slow evaporation in DMSO) and Hirshfeld surface analysis can clarify structural ambiguities. Comparative studies with analogues (e.g., chloro/fluoro derivatives) provide further validation .

Q. What in silico approaches predict the bioactivity of this compound against specific enzymatic targets?

Methodological Answer: Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) can predict interactions with targets like cyclooxygenase-2 (COX-2) or tyrosine kinases. ADMET profiles are assessed using SwissADME to evaluate bioavailability and toxicity. Validation via enzymatic inhibition assays (e.g., IC₅₀ measurements) confirms computational predictions .

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic pathways of this compound?

Methodological Answer: Deuterium labeling at the methoxy or carboxylic acid group enables tracking via LC-MS/MS in hepatocyte incubation studies. Stable isotope-resolved metabolomics (SIRM) identifies metabolites, while kinetic isotope effects (KIEs) reveal rate-limiting steps in oxidative degradation pathways .

Q. What are the challenges in achieving regioselective functionalization of the benzene ring given competing substituent effects?

Methodological Answer: Competing directing effects of -F, -I, and -OCH₃ require careful selection of catalysts. For example, palladium-catalyzed C-H activation with pyridine-based ligands can override inherent substituent effects. Temperature-controlled reactions (e.g., -20°C to 80°C) and steric hindrance modulation (bulky bases) further enhance selectivity .

Q. How does the compound's solubility profile in various solvents impact its applicability in heterogeneous catalysis?

Methodological Answer: Solubility in polar aprotic solvents (DMF, DMSO) facilitates its use as a ligand in Pd-catalyzed reactions. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves reactivity in biphasic systems. Solubility parameters (Hansen Solubility Parameters) guide solvent selection for nanoparticle synthesis or MOF functionalization .

Q. What methodologies are employed to derivatize this compound into heterocyclic compounds for pharmaceutical screening?

Methodological Answer: Condensation with thiols or hydrazines under acidic conditions generates triazolo-thiadiazine derivatives. Microwave-assisted synthesis (150°C, 30 min) accelerates cyclization, while Ugi-type multicomponent reactions introduce diversity. Biological screening against cancer cell lines (e.g., MTT assay) evaluates cytotoxicity .

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